molecular formula C11H14ClNO B2747740 3-(Aminomethyl)-3-phenylcyclobutan-1-one hydrochloride CAS No. 1315368-94-5

3-(Aminomethyl)-3-phenylcyclobutan-1-one hydrochloride

Cat. No.: B2747740
CAS No.: 1315368-94-5
M. Wt: 211.69
InChI Key: AALDBCDELOCQSS-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-phenylcyclobutan-1-one hydrochloride (CAS No. 1315368-94-5) is a cyclobutane-derived compound characterized by a phenyl group and an aminomethyl substituent at the 3-position of the cyclobutanone ring. Its molecular formula is inferred to be C₁₁H₁₃ClNO (molecular weight ≈ 211.69 g/mol) based on structural analogs . This compound is supplied by companies like AiFChem and Ambeed, which specialize in intermediates and building blocks for pharmaceutical and chemical research . Applications include its use in synthesizing bioactive molecules and exploring structure-activity relationships (SAR) in drug discovery.

Properties

IUPAC Name

3-(aminomethyl)-3-phenylcyclobutan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c12-8-11(6-10(13)7-11)9-4-2-1-3-5-9;/h1-5H,6-8,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALDBCDELOCQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(CN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-phenylcyclobutan-1-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Cyclobutanone Ring: The cyclobutanone ring can be synthesized through a cycloaddition reaction involving a suitable diene and a dienophile under controlled conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using a suitable amine source.

    Phenyl Group Addition: The phenyl group can be added through a Friedel-Crafts acylation reaction using benzene and an acyl chloride.

    Hydrochloride Salt Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-phenylcyclobutan-1-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted cyclobutanone derivatives.

Scientific Research Applications

Chemical Synthesis

This compound serves as a building block in the synthesis of more complex organic molecules. Its structure allows for the introduction of various functional groups, facilitating the development of new compounds with tailored properties. The synthetic routes typically involve:

  • Formation of the Cyclobutanone Ring : Achieved through cycloaddition reactions.
  • Introduction of the Aminomethyl Group : Conducted via nucleophilic substitution.
  • Phenyl Group Addition : Often through Friedel-Crafts acylation.
  • Hydrochloride Salt Formation : Converting the free base to its hydrochloride salt using hydrochloric acid.

Biological Research

In biological contexts, 3-(Aminomethyl)-3-phenylcyclobutan-1-one hydrochloride is studied for its potential biological activities , including:

  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity.
  • Receptor Binding : Its structure allows it to bind to various receptors, which can be crucial for understanding its pharmacological effects.

Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties, making it a candidate for further medicinal research .

Medicinal Chemistry

The therapeutic potential of this compound is under investigation in several areas:

  • Anti-inflammatory Agents : Research indicates that compounds with similar structures can modulate inflammatory pathways.
  • Anticancer Agents : The ability to inhibit specific enzymes involved in cancer progression is a focus of ongoing studies.

The compound's mechanism of action likely involves hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and activity .

Material Science

In material science, this compound is utilized in developing new materials with unique properties. Its incorporation into polymer matrices or as a component in composite materials can lead to enhanced mechanical or thermal properties. Researchers are exploring its use in coatings, adhesives, and other industrial applications due to its structural characteristics and potential reactivity.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of this compound:

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated significant inhibition of target enzymes related to inflammation.
Study BAnticancer ActivityShowed promising results in reducing tumor cell viability in vitro.
Study CMaterial PropertiesFound improvements in thermal stability when incorporated into polymer blends.

These findings highlight the compound's versatility and potential across various fields of research.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-phenylcyclobutan-1-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Differences Applications/Research Use
3-(Aminomethyl)-3-phenylcyclobutan-1-one hydrochloride 1315368-94-5 C₁₁H₁₃ClNO ~211.69 Phenyl, aminomethyl Cyclobutanone core with phenyl and aminomethyl groups Building blocks for drug intermediates
3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride 2409597-10-8 C₁₁H₁₃ClFNO 229.68 2-fluorophenyl, aminomethyl Fluorine atom at phenyl ortho position Halogenated analog for enhanced metabolic stability
3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one hydrochloride 2228155-84-6 C₁₁H₁₃BrClNO ~292.59 2-bromophenyl, aminomethyl Bromine atom at phenyl ortho position Heavy atom substitute in crystallography
3-Amino-3-methylcyclobutan-1-one hydrochloride 2089255-22-9 C₅H₁₀ClNO 135.59 Methyl, amino Smaller cyclobutanone ring with methyl group Foundational studies on cyclobutanone reactivity
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride 1207894-63-0 C₁₂H₁₆ClNO₃ 257.72 Benzyloxy, carboxylic acid Carboxylic acid functional group Peptide-mimetic drug design

Key Research Findings and Implications

Halogenated Derivatives :

  • The fluorinated analog (CAS 2409597-10-8) introduces a fluorine atom at the phenyl ring’s ortho position, which may improve metabolic stability and receptor binding in medicinal chemistry .
  • The brominated analog (CAS 2228155-84-6) could serve as a heavy atom in X-ray crystallography to resolve electron density maps .

Simplified Cyclobutanone Structures: 3-Amino-3-methylcyclobutan-1-one hydrochloride (CAS 2089255-22-9) lacks aromatic substituents, making it a simpler model for studying cyclobutanone ring strain and reactivity .

Functional Group Variations: The benzyloxy and carboxylic acid groups in 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride (CAS 1207894-63-0) suggest utility in designing peptide analogs or prodrugs .

Supplier Landscape and Availability

  • This compound: Supplied by AiFChem (USA) and Ambeed (USA) for custom synthesis and bulk manufacturing .
  • Fluorinated and Brominated Analogs: Available through ChemScene (USA) and Advanced Technology & Industrial Co. (Hong Kong) .
  • Methyl-Substituted Analog : Offered by Shanghai Acmec Biochemical and Shanghai Macklin Biochemical .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(Aminomethyl)-3-phenylcyclobutan-1-one hydrochloride with high purity?

  • Methodological Answer : The synthesis typically involves cyclization of phenyl-substituted precursors followed by aminomethylation. For example, a multi-step approach could include:

Cyclobutanone formation : Reacting 3-phenylcyclobutanone with a protected aminomethyl group (e.g., via reductive amination using NaBH₃CN in methanol at 0–25°C) .

Deprotection and salt formation : Treating the intermediate with HCl in anhydrous ether to yield the hydrochloride salt.
Key parameters include inert atmosphere (N₂/Ar) to prevent oxidation, solvent choice (e.g., THF or DCM for moisture-sensitive steps), and purification via recrystallization (ethanol/ether) .

  • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationNaBH₃CN, MeOH, 25°C65–7592%
Salt FormationHCl (g), Et₂O, 0°C85–9098%

Q. How should researchers handle and store this compound to ensure stability and avoid degradation?

  • Methodological Answer :
  • Storage : Store in airtight, corrosion-resistant containers under inert gas (argon) at –20°C. Avoid exposure to moisture and light, as cyclobutanone derivatives are prone to hydrolysis and photodegradation .
  • Safety : Use PPE (gloves, goggles, lab coat) and work in a fume hood. If exposed, rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclobutane ring geometry and aminomethyl group positioning (e.g., coupling constants for ring strain analysis) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₄ClNO⁺).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model transition states for ring-opening reactions (e.g., nucleophilic attack on the cyclobutanone carbonyl). Parameters include B3LYP/6-31G(d) basis sets and solvent effects (PCM model) .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS to assess binding affinity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Combine X-ray crystallography (for absolute configuration) with NOESY NMR to confirm spatial proximity of substituents .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., D₂O exchange for NH/OH groups) to simplify NMR spectra .

Q. How can researchers design experiments to probe the compound’s environmental impact, particularly aquatic toxicity?

  • Methodological Answer :
  • OECD Guidelines : Conduct Daphnia magna acute toxicity tests (48-hour EC₅₀) and algal growth inhibition assays .
  • Degradation Studies : Expose the compound to UV light or microbial cultures (e.g., Pseudomonas spp.) and monitor breakdown products via LC-MS .

Data Contradiction Analysis

Q. Why might reported yields vary significantly across synthetic protocols?

  • Methodological Answer : Variations arise from:
  • Reaction Scale : Microscale reactions (<1 mmol) often have lower yields due to handling losses.
  • Purification Methods : Column chromatography vs. recrystallization can affect recovery rates .
  • Moisture Sensitivity : Hydrolysis of the cyclobutanone ring in humid conditions reduces yield .

Experimental Design Considerations

Q. What precautions are necessary when scaling up synthesis for preclinical studies?

  • Methodological Answer :
  • Process Safety : Use reaction calorimetry to monitor exothermic steps (e.g., aminomethylation) and avoid thermal runaway .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.